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Compound of Interest

Compound Name: 4-Benzylpiperazin-2-one

Cat. No.: B078528 Get Quote

For researchers, scientists, and drug development professionals, this guide offers an objective

comparison of the in silico Absorption, Distribution, Metabolism, and Excretion (ADME)

properties of benzylpiperazine (BZP) and its derivatives. By leveraging data from recent studies

and detailing the methodologies of key predictive tools, this guide aims to facilitate informed

decisions in the early stages of drug discovery.

The journey of a drug candidate from lab to clinic is fraught with challenges, with poor

pharmacokinetic profiles being a primary cause of attrition. In silico ADME profiling offers a

rapid and cost-effective strategy to de-risk and prioritize compounds with favorable properties.

This guide focuses on benzylpiperazine, a compound of interest in various therapeutic areas,

and its derivatives, providing a comparative analysis of their predicted ADME parameters.

At a Glance: Comparative ADME Profile
The following table summarizes the in silico ADME properties of the parent compound, 1-

benzylpiperazine (BZP), and five of its derivatives investigated as potential mTORC1 inhibitors.

This comparative data highlights how structural modifications can influence the

pharmacokinetic profile of the core benzylpiperazine scaffold.
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Molecular
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176.26 <500 <500 <500 <500 <500

LogP
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s)

1.83 - 2.1 High High High High High

Water

Solubility

(LogS)

-2.5 to -3.0 Good Good Good Good Good

Gastrointes

tinal (GI)

Absorption

Low to
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High High High High High

Oral
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~97

(predicted
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ACD/Perce

pta)

Good Good Good Good Good

Blood-

Brain

Barrier

(BBB)

Permeant

No (Low

permeabilit

y

predicted)

N/A N/A N/A N/A N/A

CYP2D6

Substrate

Yes (High

probability)
N/A N/A N/A N/A N/A

P-

glycoprotei

n (P-gp)

Substrate

Yes N/A N/A N/A N/A N/A
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Druglikene

ss Rule of

5

Violations

0 0 0 0 0 0

Data for BZP is a consensus from multiple platforms as reported by Jurowski et al. (2025). Data

for derivatives is based on predictions from SwissADME as reported by Karim et al. (2024).

"N/A" indicates data not available in the cited sources.

In Silico Experimental Protocols
The data presented in this guide is derived from various in silico prediction platforms.

Understanding the underlying methodologies of these tools is crucial for interpreting the results.

Below are detailed protocols for some of the key experiments (predictions) cited.

SwissADME: A User-Friendly Platform for
Pharmacokinetic Prediction
SwissADME is a free web-based tool that provides predictions for physicochemical properties,

pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of small molecules.[1]

Methodology:

Input: The user provides the chemical structure of the compound(s) of interest, typically in

SMILES format or by drawing the structure directly on the web interface.

Physicochemical Descriptors: The platform calculates a range of descriptors, including

molecular weight, LogP (a measure of lipophilicity) through a consensus of multiple methods

(XLOGP3, WLOGP, MLOGP, SILICOS-IT, and iLOGP), and water solubility (LogS).[1]

Pharmacokinetic Prediction:

GI Absorption: Predicted based on the BOILED-Egg model, which plots lipophilicity

(WLOGP) versus polarity (TPSA).[1]

BBB Permeation: Also determined using the BOILED-Egg model.
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P-gp Substrate: A classification model predicts whether the compound is a substrate of the

P-glycoprotein efflux pump.

CYP Inhibition: Models predict the likelihood of the compound inhibiting major cytochrome

P450 isoenzymes (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4).

Drug-Likeness: The compound is evaluated against several established rules, including

Lipinski's Rule of Five, Ghose filter, Veber's rule, and Egan's rule, to assess its potential as

an orally available drug.

Output: The results are presented in a user-friendly graphical interface, with visual aids like

the bioavailability radar, and can be downloaded for further analysis.

pkCSM: Graph-Based Signatures for ADMET Prediction
pkCSM is a web server that utilizes graph-based signatures to predict a wide range of

pharmacokinetic and toxicological properties.

Methodology:

Input: Users submit the molecular structure in SMILES format.

Graph-Based Signatures: The core of pkCSM's methodology is the use of graph-based

structural signatures that encode distance patterns between atoms. These signatures serve

as the descriptors for the machine learning models.

ADMET Prediction Models: The platform employs a series of predictive models for various

endpoints:

Absorption: Predicts water solubility, Caco-2 permeability, intestinal absorption, and P-

glycoprotein substrate and inhibitor status.

Distribution: Predicts BBB permeability, CNS permeability, and plasma protein binding.

Metabolism: Predicts whether the compound is a substrate or inhibitor for various CYP

isoenzymes.

Excretion: Predicts total clearance and renal OCT2 substrate status.
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Toxicity: Includes predictions for AMES toxicity, hERG inhibition, hepatotoxicity, and skin

sensitization.

Output: The predictions are provided as numerical values (for regression models) or

classifications, which can be used to assess the compound's ADMET profile.

ADMETlab 2.0: A Comprehensive Platform with a Multi-
Task Graph Attention Framework
ADMETlab 2.0 is an integrated online platform for the systematic evaluation of ADMET and

other molecular properties.

Methodology:

Input: Supports single molecule evaluation (SMILES or drawn structure) and batch screening

from files (SDF/TXT).[2]

Prediction Models: The platform is built on robust QSPR (Quantitative Structure-Property

Relationship) models trained using a multi-task graph attention (MGA) framework on high-

quality experimental data.[3]

Comprehensive Profiling: It calculates a wide array of properties:

17 physicochemical properties.

13 medicinal chemistry properties.

23 ADME properties.

27 toxicity endpoints.

8 toxicophore rules.[2]

User-Friendly Output: The results are presented with detailed explanations and optimal

ranges for each property. A color-coded system (green for excellent, yellow for medium, red

for poor) provides a quick visual assessment of the compound's profile.[2]
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Visualizing the In Silico ADME Workflow
The following diagram illustrates a typical workflow for in silico ADME profiling, from initial

compound design to the generation of a comprehensive pharmacokinetic profile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b078528#in-silico-adme-profiling-and-comparison-of-
benzylpiperazine-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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